molecular formula C25H27N3O4 B2597201 2-{[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097927-59-6

2-{[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No. B2597201
CAS RN: 2097927-59-6
M. Wt: 433.508
InChI Key: OVAGBZMOXAXZMK-UHFFFAOYSA-N
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Description

The compound “2-{[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines, including our compound of interest, serve as crucial building blocks in drug development. Their six-membered ring structure containing one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active molecules. Researchers explore the synthesis of substituted piperidines to create novel drugs. The compound’s unique substituents and phenyl group may contribute to specific interactions with biological targets, making it a promising scaffold for drug design .

Spiropiperidines: Potential Bioactive Agents

Spiropiperidines, a class of piperidine derivatives, exhibit diverse biological activities. Researchers have synthesized spiropiperidines using various methods, including cyclization and annulation. Our compound could serve as a precursor for spiropiperidine derivatives with potential therapeutic applications. These agents may target specific receptors, enzymes, or pathways .

Condensed Piperidines: Bridging the Gap

Condensed piperidines, formed by fusing additional rings to the piperidine core, offer unique structural features. They find applications in medicinal chemistry, especially when combined with other heterocycles. Our compound’s dihydropyridazinone moiety could participate in such condensed systems, potentially enhancing their bioactivity .

Piperidinones: Versatile Pharmacophores

Piperidinones, characterized by a ketone group within the piperidine ring, are prevalent in natural products and synthetic drugs. Researchers explore their synthesis and evaluate their pharmacological properties. Our compound’s 2,3-dihydropyridazinone motif may contribute to piperidinone-based drug discovery .

Multicomponent Reactions (MCRs)

Efficient synthetic methods are essential for accessing diverse piperidine derivatives. Multicomponent reactions (MCRs) allow the rapid assembly of complex molecules. Researchers can explore MCRs involving our compound to access novel piperidine scaffolds. These reactions often involve three or more reactants, leading to diverse substitution patterns .

Biological Evaluation and Drug Screening

Researchers investigate the biological activity of piperidine-containing compounds. Our compound could undergo in vitro and in vivo evaluation to assess its potential as an anticancer, antiviral, or anti-inflammatory agent. High-throughput screening against specific targets may reveal its therapeutic promise .

Future Directions

Piperidines play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on developing new synthesis methods and exploring the potential pharmacological applications of this compound.

properties

IUPAC Name

2-[[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-31-22-10-6-9-20(24(22)32-2)25(30)27-15-13-18(14-16-27)17-28-23(29)12-11-21(26-28)19-7-4-3-5-8-19/h3-12,18H,13-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAGBZMOXAXZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

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